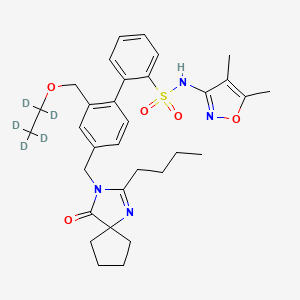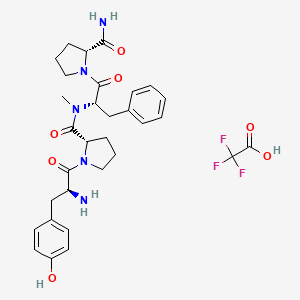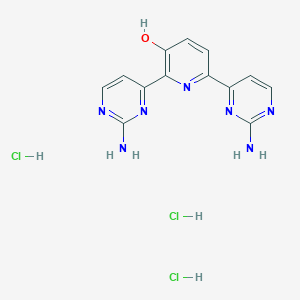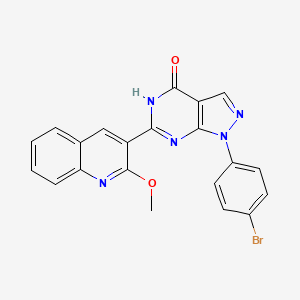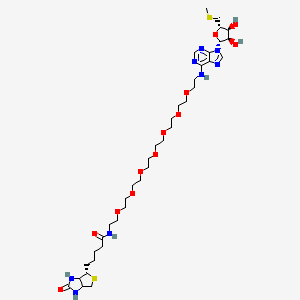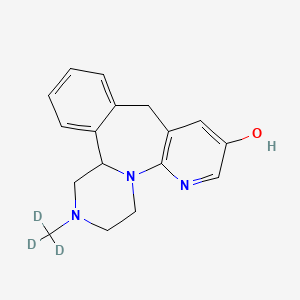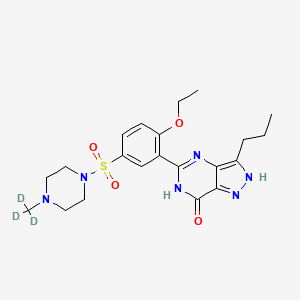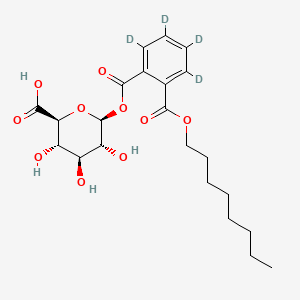
MtTMPK-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MtTMPK-IN-5 is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This compound has demonstrated significant enzyme inhibitory activity with an IC50 value of 34 μM and notable activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 μM . This compound is primarily used in tuberculosis research due to its effectiveness in inhibiting the growth of Mycobacterium tuberculosis .
Métodos De Preparación
The synthetic routes and reaction conditions for MtTMPK-IN-5 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
MtTMPK-IN-5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
MtTMPK-IN-5 has a wide range of scientific research applications, including:
Mecanismo De Acción
MtTMPK-IN-5 exerts its effects by inhibiting the enzyme thymidylate kinase in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of thymidine monophosphate, which is a precursor for DNA synthesis. By inhibiting this enzyme, this compound disrupts the DNA synthesis process, thereby inhibiting the growth and replication of Mycobacterium tuberculosis . The molecular targets and pathways involved include the thymidylate kinase enzyme and the associated biosynthetic pathways for DNA synthesis .
Comparación Con Compuestos Similares
MtTMPK-IN-5 is unique in its potent inhibitory activity against Mycobacterium tuberculosis thymidylate kinase. Similar compounds include other thymidylate kinase inhibitors that target the same enzyme but may differ in their potency, specificity, and overall effectiveness. Some of these similar compounds include:
- MtTMPK-IN-1
- MtTMPK-IN-2
- MtTMPK-IN-3
- MtTMPK-IN-4
These compounds share a similar mechanism of action but may vary in their chemical structure and inhibitory activity .
Propiedades
Fórmula molecular |
C21H23N5O2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
5-methyl-1-[1-[(6-pyridin-2-ylpyridin-2-yl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H23N5O2/c1-15-13-26(21(28)24-20(15)27)17-8-11-25(12-9-17)14-16-5-4-7-19(23-16)18-6-2-3-10-22-18/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H,24,27,28) |
Clave InChI |
NFHHSDMJOLMBEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


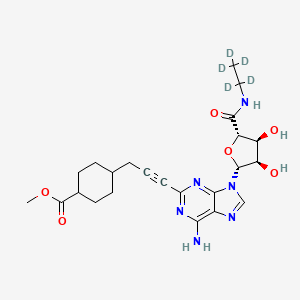

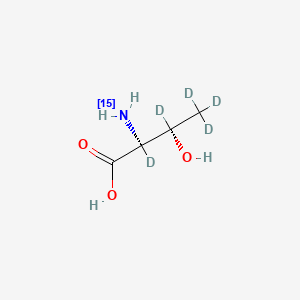
![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
